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Compound of Interest

Compound Name:
3-Aminopiperidin-2-one

hydrochloride

Cat. No.: B166923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminopiperidin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. While much of the publicly available high-resolution spectral

data corresponds to the free base, 3-Aminopiperidin-2-one, this document provides valuable

reference points for the analysis of the hydrochloride salt. The presence of the hydrochloride

salt is expected to primarily influence the chemical shifts of protons and carbons near the

amino and amide functionalities.

Chemical Structure
Systematic Name: 3-aminopiperidin-2-one hydrochloride

Molecular Formula: C₅H₁₁ClN₂O

Molecular Weight: 150.61 g/mol

CAS Number: 208500-33-2
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The following tables summarize the available and predicted spectroscopic data for 3-

Aminopiperidin-2-one. It is important to note that experimental conditions, such as the solvent

used, can significantly influence spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is based on predicted spectra for the free base in D₂O and available

data for the free base. The hydrochloride salt in a suitable deuterated solvent may show

variations.

Table 1: ¹H NMR Data (Predicted for Free Base in D₂O, 100 MHz)[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.68 Triplet 1H H3

3.29 Triplet 2H H6

2.11 Multiplet 2H H5

1.85 Multiplet 2H H4

Table 2: ¹³C NMR Data (Experimental and Predicted for Free Base)

Chemical Shift (ppm)
(Experimental, Solvent not
specified)

Chemical Shift (ppm)
(Predicted in D₂O, 100
MHz)[1]

Assignment

175.4 179.9 C2 (C=O)

52.1 54.1 C3

41.8 41.9 C6

28.3 29.5 C4

22.5 22.1 C5
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Specific experimental IR data for 3-Aminopiperidin-2-one hydrochloride is not readily

available. However, the expected characteristic absorption bands based on its functional

groups are presented below.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Strong N-H stretch (amine and amide)

3000-2850 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (amide, lactam)

1650-1580 Medium N-H bend (amine)

1470-1430 Medium C-H bend (CH₂)

Mass Spectrometry (MS)
The mass spectrum of the free base, 3-Aminopiperidin-2-one, is available and provides insight

into the fragmentation pattern.

Table 4: GC-MS Data for 3-Aminopiperidin-2-one[2]

m/z Relative Intensity
Possible Fragment
Interpretation

114 Moderate [M]⁺ (Molecular Ion)

85 High [M - NH=CH₂]⁺

56 High [C₃H₆N]⁺

43 High [C₂H₅N]⁺ or [CH₃CO]⁺
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[3]

For ¹³C NMR, a higher concentration is often required, typically 20-50 mg of the sample in

the same volume of solvent.[3]

The solvent should be chosen based on the solubility of the compound and to avoid

overlapping signals with the analyte.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic

solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous

solutions, for chemical shift referencing.

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[3]

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, spectral width, relaxation delay).[3]

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate

mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe for solids or through a gas chromatograph (GC-MS) for volatile

compounds.[4][5]

Ionization:

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.[4][5]

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or magnetic sector).

Separate the ions based on their mass-to-charge (m/z) ratio.[5]
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Detection:

Detect the separated ions, and plot their relative abundance against their m/z ratio to

generate the mass spectrum.[5]

Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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